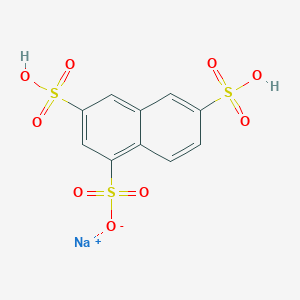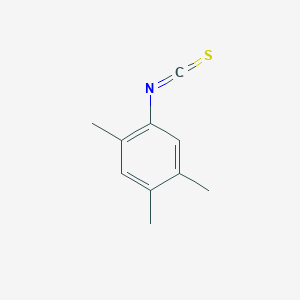
N-(Prop-2-in-1-yl)nicotinamid
Übersicht
Beschreibung
N-(prop-2-yn-1-yl)nicotinamide is a derivative of nicotinamide, which is a form of niacin, also known as vitamin B3. Nicotinamide itself is a natural product found in various plants and animals and is essential for the synthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme involved in numerous metabolic processes, including the synthesis of ATP from fats and carbohydrates .
Synthesis Analysis
The synthesis of nicotinamide derivatives can be complex and diverse. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides, which are structurally related to N-(prop-2-yn-1-yl)nicotinamide, were synthesized from nicotinic acid to discover novel herbicides . Another example is the synthesis of 15N-1 nicotinamide, which was achieved through a one-step, high-yield reaction of 15N ammonia with a pyridinium chloride derivative, demonstrating a general method for synthesizing labeled pyridine heterocycles . These methods highlight the potential pathways that could be adapted for the synthesis of N-(prop-2-yn-1-yl)nicotinamide.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial in determining their biological activity. For example, the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides was found to be dependent on their structure, with certain substitutions leading to enhanced activity against specific weeds . This suggests that the molecular structure of N-(prop-2-yn-1-yl)nicotinamide would also be significant in its biological interactions and potential applications.
Chemical Reactions Analysis
Nicotinamide and its derivatives are involved in various chemical reactions, particularly as part of the NAD molecule. Nicotinamide has been shown to stimulate DNA repair synthesis in human lymphocytes, indicating its role in cellular responses to DNA damage . This property could be shared or modified in its derivative, N-(prop-2-yn-1-yl)nicotinamide, depending on the specific chemical reactions it undergoes.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. Nicotinamide itself is known for its antihyperlipidemic properties and its ability to improve blood microcirculation . These properties are a result of its interaction with metabolic pathways and cellular mechanisms. The specific physical and chemical properties of N-(prop-2-yn-1-yl)nicotinamide would need to be studied to understand its solubility, stability, and reactivity, which are important for its potential applications in various fields.
Relevant Case Studies
While there are no direct case studies on N-(prop-2-yn-1-yl)nicotinamide provided in the data, the research on nicotinamide derivatives, such as the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides , and the pharmacological analysis of nicotinamide , provide indirect insights. These studies demonstrate the potential for nicotinamide derivatives to be used in agricultural and medical applications, suggesting that further research into N-(prop-2-yn-1-yl)nicotinamide could uncover new uses and benefits.
Wissenschaftliche Forschungsanwendungen
Profiling der Thiol-Reaktivität
N-(Prop-2-in-1-yl)nicotinamid wird in einer chemoproteomischen Plattform namens „QTRP“ (quantitative Thiol-Reaktivitätsprofiling) verwendet. Diese Plattform verwendet eine im Handel erhältliche thiolreaktive Sonde IPM (2-Iod-N-(prop-2-in-1-yl)acetamid), um das reaktive Cysteinom in Zellen und Geweben kovalent zu markieren, anzureichern und zu quantifizieren .
Sichtbar-Licht-induzierte oxidative Formylierung
This compound wird bei der sichtbar-licht-induzierten oxidativen Formylierung von N-Alkyl-N-(prop-2-in-1-yl)anilinen mit molekularem Sauerstoff verwendet. Dieser Prozess wird ohne einen externen Photosensibilisator durchgeführt und führt zur Bildung der entsprechenden Formamide .
Synthese von Imidazo[1,2-a]pyridinen
Die Sandmeyer-Reaktion von unterschiedlich C-2-substituierten N-(Prop-2-in-1-ylamino)pyridinen ist eine effiziente, milde, neue und praktische Methode für die stereospezifische Synthese von (E)-exo-Halomethyliden-bicyclischen Pyridonen, die das imidazo[1,2-a]pyridin-heterocyclische Ringsystem tragen .
Hemmung der Methanogenese
N-[2-(Nitrooxy)ethyl]-3-pyridincarboxamid, ein Methanogenese-Inhibitor, wurde auf seine langfristigen und kombinierten Wirkungen mit Fumarsäure auf die Produktion von enterischem CH4, die Pansenfermentation, die Bakterienpopulationen, die scheinbare Nährstoffverdaulichkeit und die Laktationsleistung von Milchziegen untersucht .
Urease-Hemmung
Pyridincarboxamid-Derivate wurden als Urease-Hemmer untersucht. Diese Verbindungen wurden synthetisiert und gegen Urease auf ihre hemmende Wirkung untersucht .
Co-Kristallisation mit DL-Mandelsäure
Co-Kristalle der racemischen DL-2-Hydroxy-2-Phenylessigsäure (DL-Mandelsäure, DL-H2ma) mit achiralem 3-Pyridincarboxamid (Nicotinamid, nam) wurden hergestellt und charakterisiert .
Safety and Hazards
Zukünftige Richtungen
The future directions of N-(prop-2-yn-1-yl)nicotinamide research could involve further exploration of its potential applications in various fields. For instance, proteomic approaches to study cysteine oxidation have been suggested as a future direction, which could be relevant given the compound’s involvement in oxidative reactions .
Wirkmechanismus
Target of Action
It’s known that nicotinamide derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
N-(prop-2-yn-1-yl)nicotinamide has been found to participate in visible-light-induced oxidative formylation reactions . In these reactions, both the starting material and the product act as photosensitizers. Singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
The compound’s involvement in oxidative formylation reactions suggests it may influence pathways related to oxidative stress and cellular redox balance .
Result of Action
Its role as a photosensitizer in oxidative formylation reactions suggests it may influence cellular redox balance and potentially contribute to oxidative stress .
Action Environment
Given its role in light-induced reactions, factors such as light exposure and oxygen availability may be relevant .
Eigenschaften
IUPAC Name |
N-prop-2-ynylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h1,3-4,6-7H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVXVTKMQOMWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)


![1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-](/img/structure/B94087.png)




